2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol
Description
2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol (CAS: 1353960-58-3) is a heterocyclic compound featuring a benzyl-substituted piperidine ring, a cyclopropylamino group, and an ethanol moiety. However, commercial availability of this compound has been discontinued, likely due to challenges in synthesis, stability, or insufficient efficacy in preliminary studies .
The compound’s structure combines rigidity from the cyclopropane ring with the conformational flexibility of the piperidine and ethanol groups. These features may influence its pharmacokinetic properties, such as blood-brain barrier permeability or receptor-binding affinity.
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-benzylpiperidin-3-yl)-cyclopropylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-12-11-19(16-8-9-16)17-7-4-10-18(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSRLKQLUBAIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N(CCO)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane as a reagent.
Formation of the Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield benzyl-cyclopropyl-piperidine-carboxylic acid, while reduction can produce benzyl-cyclopropyl-piperidine-ethanolamine.
Scientific Research Applications
2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect ion channel function.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Stereochemical Influence: The (S)-configured analog (Entry 2) may exhibit improved target engagement due to enantioselective interactions, a common phenomenon in drug-receptor binding .
Functional Group Additions : Chloroacetamide derivatives (Entry 5) introduce electrophilic reactivity, suggesting a mechanism for covalent inhibition—a strategy used in kinase inhibitors .
Research Implications and Discontinuation Trends
The discontinuation of this compound () and related compounds may reflect:
- Synthetic Complexity : Cyclopropane and benzyl-piperidine moieties require multi-step synthesis, increasing production costs.
- Pharmacokinetic Limitations : High molecular weight (~274 g/mol) and rigid structures might reduce oral bioavailability.
- Biological Performance : Preliminary assays may have shown insufficient efficacy or selectivity compared to newer analogs.
Biological Activity
2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol, a synthetic organic compound, exhibits significant potential for various biological activities due to its unique structural features. This compound contains a piperidine ring, a cyclopropyl group, and an ethanol moiety, which together suggest interactions with multiple biological targets, particularly in the context of pharmacology.
Structural Characteristics
The compound is characterized by:
- Piperidine Ring : Commonly found in many pharmacologically active compounds.
- Cyclopropyl Group : Enhances lipophilicity and may influence receptor interactions.
- Ethanol Moiety : Allows for hydrogen bonding and interaction with biological systems.
These structural elements may contribute to its pharmacological effects, particularly in relation to neurotransmitter systems involving dopamine and serotonin receptors.
The mechanism of action of this compound involves binding to specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including potential analgesic and neuroprotective properties. The exact pathways and targets remain under investigation but are believed to include interactions with neurotransmitter systems.
Biological Activity and Pharmacological Effects
Preliminary studies indicate that this compound may exhibit significant pharmacological effects. Research suggests the following potential activities:
- Analgesic Properties : Similar compounds have been investigated for pain relief.
- Antidepressant Effects : Potential interactions with serotonin receptors could contribute to mood regulation.
- Neuroprotective Effects : The structural characteristics may confer protective benefits against neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzylpiperidine | Piperidine ring with benzyl group | Common scaffold in various pharmacological agents |
| 1-Benzylpiperidin-4-amine | Piperidine ring with amine functionality | Known for analgesic properties |
| 2-(1-Benzylpiperidin-4-yl)acetic acid | Acetic acid derivative of benzylpiperidine | Potential anti-inflammatory activity |
| N-(1-Benzylpiperidin-4-yl)acetamide | Acetamide derivative | Investigated for central nervous system effects |
The presence of both cyclopropyl and ethanol moieties in our compound distinguishes it from others, potentially enhancing its binding affinity and specificity for certain molecular targets.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of similar compounds:
- Study on Analgesics : Research indicated that piperidine derivatives exhibit significant analgesic properties when tested on various pain models.
- Neuroprotective Studies : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
- Serotonin Receptor Interaction : Investigations into related compounds revealed their ability to modulate serotonin receptor activity, suggesting potential antidepressant effects.
Q & A
Q. What are the established synthetic routes for 2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol, and what are their critical reaction conditions?
The synthesis typically involves multi-step reactions:
- Step 1: Alkylation of piperidine derivatives to introduce the benzyl group at the 1-position.
- Step 2: Cyclopropane ring formation via [2+1] cycloaddition or other methods, requiring catalysts like Rh(II) or Cu(I) for stereochemical control .
- Step 3: Reductive amination to attach the cyclopropyl-amino group, using NaBHCN or Pd/C under hydrogen atmosphere .
- Step 4: Ethanol moiety incorporation via nucleophilic substitution or ester hydrolysis.
Critical conditions: Anhydrous solvents (e.g., THF, DCM), inert atmosphere (N), and temperature control (0–60°C) to prevent side reactions .
Q. How is this compound characterized structurally, and what analytical methods are essential for purity assessment?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and stereochemistry. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and piperidine protons (δ 1.5–3.0 ppm) are key markers .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (274.41 g/mol) and fragmentation patterns .
- HPLC/LC-MS: Essential for purity assessment (>95% purity), with C18 columns and acetonitrile/water gradients .
Q. What preliminary pharmacological targets are hypothesized for this compound?
Based on structural analogs (e.g., piperidine-derived amines):
- Neurological targets: Potential interaction with serotonin or dopamine receptors due to the benzyl-piperidine scaffold .
- Antimicrobial activity: Cyclopropane groups may disrupt bacterial membrane synthesis .
- In vitro assays: Recommended initial screens include receptor binding assays (radioligand displacement) and MIC tests against Gram-positive/-negative bacteria .
Advanced Research Questions
Q. How does stereochemistry at the piperidine and cyclopropane moieties influence biological activity?
- Chiral centers: The 3-position of piperidine and cyclopropane ring substituents create stereoisomers with divergent receptor affinities.
- Case study: (R)- vs. (S)-configurations in similar compounds show 10–100x differences in IC values for serotonin receptors .
- Methodology: Asymmetric synthesis (chiral catalysts) or enzymatic resolution to isolate enantiomers, followed by comparative bioactivity assays .
Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Catalyst screening: Transition metals (e.g., Pd/C for hydrogenation) vs. organocatalysts for stereoselective steps .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) improve cyclopropane formation yields by 20–30% compared to ethers .
- Process optimization: Continuous flow reactors reduce reaction times and improve heat management for exothermic steps .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Data reconciliation: Cross-validate assays (e.g., SPR vs. radioligand binding for receptor affinity) .
- Structural analogs: Compare activity of this compound with its pyrrolidine or non-cyclopropane variants (Table 1) .
Table 1: Bioactivity comparison of structural analogs
| Compound | Modification | IC (nM) for 5-HT |
|---|---|---|
| Target compound | Cyclopropane | 15 ± 2 |
| Analog A | Pyrrolidine ring | 120 ± 10 |
| Analog B | Non-cyclopropyl | >1000 |
Q. What computational methods predict the compound’s pharmacokinetic properties?
Q. How does the cyclopropane group alter chemical stability under physiological conditions?
- pH stability: Cyclopropane rings resist hydrolysis at pH 7.4 but degrade in acidic environments (pH < 3), requiring enteric coating for oral delivery .
- Oxidative stress: LC-MS/MS detects cyclopropane ring-opening products (e.g., allylic alcohols) in liver microsome assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
